molecular formula C12H18ClNO B2651646 2-(Cyclohexylamino)phenol hydrochloride CAS No. 1171154-61-2

2-(Cyclohexylamino)phenol hydrochloride

Cat. No.: B2651646
CAS No.: 1171154-61-2
M. Wt: 227.73
InChI Key: VBAKGRZTUXWKCA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound like 2-Cyclohexylaminophenol hydrochloride can be analyzed using various methods. For instance, the molecular electrostatic potential (MEP) can be computed using the B3LYP/6-311++G (d,p) level of theory . Tools like MolView can also be used to convert the molecule into a 3D model for further analysis .

Scientific Research Applications

Catalyst Deactivation in Hydrodechlorination

  • Research has demonstrated that in the hydrodechlorination (HDC) of dichlorophenol, 2-cyclohexylaminophenol hydrochloride plays a role in the generation of cyclohexanone and phenol. The studies reveal how catalysts used in this process undergo deactivation, which is crucial for understanding the lifecycle and efficiency of these catalysts in industrial applications (Yuan & Keane, 2003).

Batch vs. Continuous Operation in Catalysis

  • Investigations comparing batch and continuous operation in the catalytic hydrodechlorination of 2,4-dichlorophenol over Pd/Al2O3 showed that 2-cyclohexylaminophenol hydrochloride forms as a byproduct. These findings are significant for optimizing industrial processes for environmental toxin treatment (Gómez-Quero, Cárdenas-Lizana, & Keane, 2011).

Hydrodechlorination Mechanisms

  • Research on hydrodechlorination mechanisms has shown the importance of 2-cyclohexylaminophenol hydrochloride in the reaction pathway. This contributes to a deeper understanding of the chemical processes involved and can inform improvements in catalysis technology (Yuan & Keane, 2004).

Synthesis and Crystal Structure Analysis

  • The synthesis of compounds similar to 2-cyclohexylaminophenol hydrochloride and their crystal structure analysis provides foundational knowledge for the development of new materials and drugs. Understanding these structures can lead to innovations in various fields of chemistry and pharmacology (Shi et al., 2007).

Effects of Base Addition in Catalysis

  • Studies on the role of base addition in the hydrodechlorination of dichlorophenol over catalysts show that 2-cyclohexylaminophenol hydrochloride forms as an intermediate. This research is crucial for optimizing catalytic reactions in industrial and environmental applications (Yuan & Keane, 2004).

Safety and Hazards

While specific safety data for 2-Cyclohexylaminophenol hydrochloride is not available, similar compounds may present hazards such as being corrosive to metals, toxic if swallowed, harmful in contact with skin, causing skin irritation, serious eye irritation, and suspected of causing cancer .

Future Directions

The future directions for research involving 2-Cyclohexylaminophenol hydrochloride could involve its use in the development of new drug delivery systems , the synthesis of diverse bioactive heterocyclic scaffolds , and the further exploitation of this compound for the rapid synthesis of versatile biologically relevant heterocycles .

Properties

IUPAC Name

2-(cyclohexylamino)phenol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.ClH/c14-12-9-5-4-8-11(12)13-10-6-2-1-3-7-10;/h4-5,8-10,13-14H,1-3,6-7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBAKGRZTUXWKCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=CC=CC=C2O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 10.9 g (0.1 mol) of 2-aminophenol and 10.4 g (0.1 mol) of cyclohexanone in 200 ml of ethanol is hydrogenated over 0.2 g of PtO2 under standard conditions, 0.1 mol of HCl in isopropanol is added to the reaction mixture, the catalyst is filtered off and the filtrate is evaporated in vacuo and the residue is precipitated with ether.
Quantity
10.9 g
Type
reactant
Reaction Step One
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0.1 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0.2 g
Type
catalyst
Reaction Step Four

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